molecular formula C38H54Br2N2O2S2 B1532484 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1224709-68-5

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B1532484
CAS No.: 1224709-68-5
M. Wt: 794.8 g/mol
InChI Key: JLJXFNQGQGQPQC-UHFFFAOYSA-N
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Description

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a compound belonging to the diketopyrrolopyrrole (DPP) family. These compounds are known for their electron-deficient cores, which facilitate better air-stability for n-type organic semiconductors .

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a widely expressed enzyme that transduces actions through an anchored transmembrane molecule and a soluble circulating protein . Both membrane-associated and soluble DPP-4 exert catalytic activity, cleaving proteins containing a position 2 alanine or proline .

Mode of Action

The mechanism of DPP-4 inhibitors, such as this compound, is to increase incretin levels (GLP-1 and GIP), which inhibit glucagon release. This, in turn, increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the glucose-insulin regulation pathway. By increasing the levels of incretins like GLP-1 and GIP, the compound inhibits glucagon release. Glucagon is a hormone that increases blood glucose levels, so its inhibition leads to a decrease in blood glucose. Additionally, the increased incretin levels stimulate insulin secretion, which further helps to lower blood glucose levels .

Pharmacokinetics

These properties can be influenced by various factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The molecular and cellular effects of DPP-4 inhibition include increased insulin secretion, decreased glucagon release, and reduced blood glucose levels . These effects contribute to the management of blood glucose levels in patients with type 2 diabetes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. Additionally, the compound’s action could be influenced by the physiological environment within the body, such as the presence of other enzymes, pH of the blood, and the patient’s overall health status . .

Properties

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54Br2N2O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-41-35(29-21-23-31(39)45-29)33-34(37(41)43)36(30-22-24-32(40)46-30)42(38(33)44)26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJXFNQGQGQPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54Br2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120522
Record name 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224709-68-5
Record name 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224709-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 3
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 4
Reactant of Route 4
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 5
Reactant of Route 5
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 6
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

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